![molecular formula C11H17BrClN B1485228 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride CAS No. 2098026-13-0](/img/structure/B1485228.png)
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Overview
Description
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride, also known as 3-bromo-2,2-dimethylpropan-1-amine hydrochloride, is a small molecule that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as amines, which are organic compounds that contain a nitrogen atom with a lone pair of electrons. 3-bromo-2,2-dimethylpropan-1-amine hydrochloride is a colorless solid that is soluble in water and has a melting point of 81-83 °C.
Mechanism Of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is not well understood. However, it is believed that the compound acts as a Lewis base, which means that it can donate electrons to form a covalent bond with a Lewis acid. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride is thought to act as a proton donor, which means that it can donate a proton to form a covalent bond with a Lewis base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride are not well understood. However, it is believed that the compound could potentially interact with certain enzymes, receptors, and other proteins in the body, which could lead to various biochemical and physiological effects.
Advantages And Limitations For Lab Experiments
The main advantage of using 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride in laboratory experiments is that it is a relatively inexpensive compound that is readily available. Additionally, the compound is soluble in water, which makes it easy to use in aqueous solutions. However, the compound is highly volatile and can easily be lost during the course of an experiment. Additionally, the compound is toxic and should be handled with care.
Future Directions
There are several potential future directions for research on 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride. These include further research into the compound's mechanism of action, its potential biochemical and physiological effects, and its potential applications in the synthesis of various compounds. Additionally, further research could be conducted into the potential advantages and limitations of using the compound in laboratory experiments. Finally, further research could be conducted into the potential toxicity of the compound and its potential effects on human health.
Scientific Research Applications
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of copper(II) complexes, as well as a catalyst in the synthesis of 1,3-dicarbonyl compounds. It has also been used in the synthesis of aryl bromides and aryl iodides. Additionally, 3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloridedimethylpropan-1-amine hydrochloride has been used in the synthesis of amides and amino acids.
properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,8-13)7-9-3-5-10(12)6-4-9;/h3-6H,7-8,13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARKLWVSHZHDCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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